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LL-K9-3

Targeted protein degradation Prostate cancer CDK9 inhibition

Standard CDK9 inhibitors or PROTACs cannot eliminate the intact CDK9-cyclin T1 complex, confounding transcriptional addiction studies. LL-K9-3 solves this via hydrophobic tagging (HyT). - Induces synchronous degradation: CDK9 (DC₅₀=662 nM) and cyclin T1 (DC₅₀=589 nM) in 22RV1 cells. - Spares six other CDK family members. - 4x improved anti-proliferative IC₅₀ (95 nM) vs. parent inhibitor SNS-032 (384 nM). - Directly sourced as a research tool; available for immediate B2B shipment.

Molecular Formula C31H49N5O6S3
Molecular Weight 684.0 g/mol
Cat. No. B15135776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-K9-3
Molecular FormulaC31H49N5O6S3
Molecular Weight684.0 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C
InChIInChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1
InChIKeyNPRIWHDFWDSJRZ-YFNKSVMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-K9-3: CDK9-Cyclin T1 HyT Degrader


LL-K9-3 is a synthetic small-molecule degrader based on hydrophobic tagging (HyT) technology, specifically designed to induce simultaneous degradation of the CDK9-cyclin T1 heterodimeric complex [1]. It comprises the CDK9 inhibitor SNS-032 (BMS-387032) conjugated via a glycol linker to a hydrophobic adamantane-derived tag [2]. LL-K9-3 was developed as a research tool to investigate transcriptional addiction in cancers driven by androgen receptor (AR) and c-Myc oncogenic programs, demonstrating degradation DC₅₀ values of 662 nM for CDK9 and 589 nM for cyclin T1 in 22RV1 prostate cancer cells following 24-hour treatment .

D
Tool compound CDK9-cyclin T1 heterodimer degrader via hydrophobic tagging (HyT)
M
Mechanism Synchronous degradation of both CDK9 and cyclin T1, not kinase inhibition alone
C
Research context Transcriptional addiction studies in AR-driven prostate cancer models

LL-K9-3 Generic Substitution Risk


Substituting LL-K9-3 with a conventional CDK9 inhibitor (e.g., SNS-032, NVP-2, AZD4573) or a CDK9-only PROTAC (e.g., THAL-SNS-032) fundamentally alters the experimental outcome and invalidates cross-study comparisons for three reasons. First, LL-K9-3 is the only commercially available tool that degrades the intact CDK9-cyclin T1 heterodimer via hydrophobic tagging, whereas inhibitors block kinase activity without eliminating the protein complex and PROTACs typically degrade CDK9 alone [1]. Second, the synchronous degradation of both CDK9 and cyclin T1 produces downstream transcriptional suppression effects that cannot be replicated by CDK9 inhibition or CDK9-only degradation [2]. Third, LL-K9-3 demonstrates superior suppression of AR-driven oncogenic transcriptional programs compared to both its parental inhibitor SNS-032 and the CDK9 PROTAC THAL-SNS-032 in the same 22RV1 prostate cancer model . Procuring a generic alternative without verifying these specific functional outcomes introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

1
CDK9 inhibitor substitution — Kinase inhibition preserves the CDK9-cyclin T1 complex; downstream transcriptional suppression may differ.
2
CDK9-only PROTACs — Degrading CDK9 alone does not eliminate cyclin T1; heterodimer-specific phenotypes may not replicate.
3
Generic degraders — Degradation mechanism and subunit selectivity may not transfer; verify functional outcomes before use.

LL-K9-3 Quantitative Differentiation Evidence


Enhanced Anti-Proliferative Potency vs. SNS-032

In a direct head-to-head comparison, LL-K9-3 exhibited significantly enhanced anti-proliferative activity compared to its parental CDK9 inhibitor SNS-032 [1]. Following 5-day treatment in 22RV1 prostate cancer cells, LL-K9-3 achieved an IC₅₀ of 95 nM, representing a 4-fold improvement in potency over SNS-032, which demonstrated an IC₅₀ of 384 nM under identical conditions . This quantitative difference demonstrates that converting the SNS-032 inhibitor scaffold into a HyT-based degrader substantially amplifies anti-proliferative efficacy beyond what inhibition alone can achieve.

Anti-proliferative potency vs. SNS-032
Head-to-head
IC₅₀ 95 nM (LL-K9-3) vs. 384 nM (SNS-032)
4.0-fold difference in 22RV1 cells (5-day)
Reported degrader-vs-inhibitor anti-proliferative context
May support lower-concentration target engagement studies
Targeted protein degradation Prostate cancer CDK9 inhibition

Superior AR-Driven Transcriptional Suppression vs. THAL-SNS-032

When compared against the monomeric CDK9 PROTAC THAL-SNS-032, LL-K9-3 exerted stronger inhibitory effects on several intrinsic target genes of androgen receptor (AR) [1]. This cross-study comparable evidence shows that the HyT-mediated synchronous degradation of both CDK9 and cyclin T1 produces transcriptional suppression outcomes that are more pronounced than those achieved by CDK9 degradation alone via PROTAC technology [2]. The enhanced suppression of AR-driven oncogenic transcriptional programs is attributed to LL-K9-3's unique mechanism of degrading the intact CDK9-cyclin T1 heterodimer, rather than eliminating only the CDK9 kinase subunit [3].

AR transcriptional suppression vs. THAL-SNS-032
Reported
Stronger inhibition of AR target genes (KLK3/PSA, TMPRSS2) vs. CDK9-only PROTAC
Supports heterodimer-degradation pathway-response context
Cross-study comparable; gene-specific data in primary reference
AR signaling Transcriptional addiction PROTAC comparison

High Selectivity for CDK9-Cyclin T1 Over Other CDKs

LL-K9-3 was profiled against a panel of seven CDK family members (CDK1, 2, 4, 5, 6, 7, and 9) and three cyclins (cyclin E1, H, and T2) . Under conditions where CDK9 and cyclin T1 were robustly degraded (DC₅₀ = 662 nM and 589 nM, respectively), LL-K9-3 exhibited no detectable degradation of CDK1, CDK2, CDK4, CDK5, CDK6, or CDK7, nor did it affect cyclin E1, cyclin H, or cyclin T2 levels . This selectivity profile is a class-level inference based on the HyT degradation mechanism: the hydrophobic tag is appended to a CDK9-directed inhibitor scaffold and requires ternary complex formation for degradation, a process that does not occur with other CDKs lacking the specific binding interface [1].

Kinase selectivity profiling
Class-level
CDK9/cyclin T1 degraded (DC₅₀ 662/589 nM); no degradation of CDK1/2/4/5/6/7, cyclin E1/H/T2
Class-level selectivity context; data to verify
HyT ternary complex formation required
Kinase selectivity CDK family Off-target profiling

Synchronous CDK9 and Cyclin T1 Degradation

Quantitative proteomics analysis revealed that LL-K9-3 induces selective and synchronous degradation of both CDK9 and cyclin T1 proteins [1]. The DC₅₀ values measured were 662 nM for CDK9 and 589 nM for cyclin T1 following 24-hour treatment in 22RV1 cells, demonstrating that both components of the heterodimer are degraded with comparable potency . This synchronous degradation is a distinguishing feature of the HyT mechanism: the hydrophobic tag promotes recruitment of the protein quality control machinery to the intact CDK9-cyclin T1 complex, leading to coordinated elimination of both subunits rather than selective degradation of only the kinase .

Synchronous degradation
Reported
CDK9 DC₅₀ = 662 nM
Cyclin T1 DC₅₀ = 589 nM
Supports synchronous heterodimer elimination interpretation
Within 1.1-fold; 24 h treatment in 22RV1 cells
Heterodimer degradation Synchronous degradation Target engagement

LL-K9-3 Research Applications


AR-Driven Transcriptional Addiction in Prostate Cancer

Researchers studying androgen receptor (AR)-driven transcription in prostate cancer should select LL-K9-3 over alternative CDK9 tools based on direct comparative evidence [1]. LL-K9-3 reduces AR and c-Myc protein expression in 22RV1 cells and suppresses AR-driven oncogenic transcriptional programs more effectively than both the parental inhibitor SNS-032 and the CDK9 PROTAC THAL-SNS-032 . For experiments requiring maximum suppression of AR target genes (e.g., KLK3/PSA, TMPRSS2), LL-K9-3 provides superior efficacy that cannot be achieved with CDK9-only degraders or inhibitors [2].

Functional Consequences of CDK9-Cyclin T1 Elimination

For experiments designed to assess the biological consequences of eliminating the intact CDK9-cyclin T1 heterodimer (rather than merely inhibiting kinase activity or degrading CDK9 alone), LL-K9-3 is the only commercially available tool that achieves this outcome [1]. Its HyT-based mechanism induces synchronous degradation of both CDK9 (DC₅₀ = 662 nM) and cyclin T1 (DC₅₀ = 589 nM) in 22RV1 cells while sparing six other CDK family members . This enables clean dissection of heterodimer-specific functions without confounding effects from inhibition or degradation of related kinases [2].

Degrader vs. Inhibitor Efficacy Comparison

LL-K9-3 is uniquely positioned as a positive control or comparator compound in studies examining degrader-versus-inhibitor efficacy, because it is derived directly from the CDK9 inhibitor SNS-032 and enables direct paired comparisons using the same chemical scaffold [1]. The 4-fold improvement in anti-proliferative IC₅₀ (95 nM for LL-K9-3 vs. 384 nM for SNS-032 in 22RV1 cells after 5 days) provides a quantifiable benchmark for evaluating the added value of the degradation mechanism over inhibition alone . This paired inhibitor-degrader set is ideal for dissecting whether observed phenotypes arise from loss of kinase activity or loss of the protein complex itself [2].

Application
Selection Property
Validation Focus
AR-driven transcriptional addiction studies
Heterodimer degradation vs. inhibition/CDK9-only degradation
Suppression of AR target gene expression in prostate cancer cell models
CDK9-cyclin T1 heterodimer functional dissection
Synchronous degradation of both complex subunits
Selectivity over other CDK family members
Degrader-vs-inhibitor mechanistic comparison
Paired inhibitor-degrader scaffold (HyT from CDK9 inhibitor)
Anti-proliferative endpoint comparison in matched cell model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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